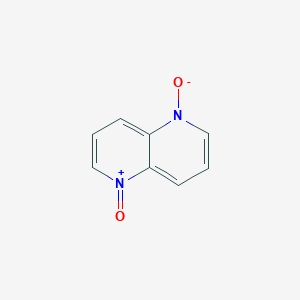

1,5-Naphthyridine 1,5-dioxide

説明

1,5-Naphthyridine 1,5-dioxide is a chemical compound with the formula C8H6N2O2 and a molecular weight of 162.1454 . It is a derivative of 1,5-naphthyridine .

Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives have been extensively studied over the past 18 years . Various synthetic strategies have been employed, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes . These strategies are often classified based on the nature of the cycle fused to the 1,5-naphthyridine ring .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The InChI string representation of the molecule isInChI=1S/C8H6N2O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H . Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including this compound, exhibit significant reactivity. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and allow modification of side chains .科学的研究の応用

Synthetic Tools and Applications

1,5-Naphthyridine derivatives are notable for their versatility in synthetic organic chemistry and medicinal chemistry, exhibiting a range of biological activities. Various synthetic protocols such as Friedländer, Skraup, and Semmlere-Wolff methods have been developed for constructing the 1,5-naphthyridine scaffold. These compounds also find use as ligands in metal complex formation, which have applications in biology and optics (Masdeu et al., 2020).

Ligand in Ru(II) Complexes

1,5-Naphthyridine has been transformed into various bidentate and tridentate ligands for constructing Ru(II) complexes. These complexes exhibit properties like red-shifting absorption bands upon protonation, indicating potential applications in electronic communication and electrochemistry (Singh & Thummel, 2009).

Reactivity and Applications

In addition to synthesis, the reactivity of 1,5-naphthyridine derivatives with various reagents has been explored. These reactions include oxidations, reductions, cross-coupling reactions, and formation of metal complexes. The properties and applications of these heterocycles have been studied, demonstrating their significance in medicinal chemistry (Fuertes et al., 2020).

Organic Semiconductor Materials

4,8-Substituted 1,5-naphthyridines have been synthesized and characterized for their opto-electrical properties. These compounds show promise as materials for organic light-emitting diodes (OLEDs) due to their high thermal robustness and blue fluorescence emission (Wang et al., 2012).

Catalytic Asymmetric Hydrogenation

1,5-Naphthyridines have been used in asymmetric hydrogenation, catalyzed by chiral cationic ruthenium diamine complexes. This provides a green and efficient protocol for the synthesis of optically pure 1,5-diaza-cis-decalins, important in asymmetric synthesis (Zhang et al., 2015).

Successive Regioselective Metalations

The 1,5-naphthyridine scaffold has been subjected to successive regioselective metalations and functionalizations, allowing the introduction of multiple substituents. This process has potential applications in OLED materials and antibacterial agents (Balkenhohl et al., 2017).

Luminescence and Electrochemical Properties

Symmetrical 1,5-naphthyridine compounds with donor-acceptor-donor architecture have been synthesized, showing intense UV and visible absorption bands. Their luminescent and electrochemical properties make them suitable for developing optical functional materials (Wang et al., 2020).

Safety and Hazards

1,5-Naphthyridine 1,5-dioxide is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust, contact with skin and eyes, and ingestion and inhalation . In case of contact, rinse cautiously with water for several minutes .

特性

IUPAC Name |

5-oxido-1,5-naphthyridin-1-ium 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZALLCGYCEZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=CC=C[N+](=O)C2=C1)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27305-49-3 | |

| Record name | 1,5-Naphthyridine, 1,5-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27305-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC39490 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[2,3-b:4,5-b']dipyridine](/img/structure/B3050520.png)

![5-Chloro-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine](/img/structure/B3050535.png)